![molecular formula C14H17NO5S B5595673 ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate](/img/structure/B5595673.png)
ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate often involves multi-component reactions, such as the three-component reaction of sodium diethyloxalylacetate with aromatic aldehydes and sulfonamides. This method has been applied to produce ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, showcasing the versatility and efficiency of synthesizing complex sulfonamide derivatives (Gein et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide derivatives, including variations with pyridinyl and ethyl groups, have been thoroughly analyzed. These studies provide insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior and reactivity of sulfonamide-based compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
Ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate can undergo various chemical transformations, including reactions with enamines, amines, and other nucleophiles. These reactions are critical for synthesizing a wide range of derivatives with potential biological and pharmacological activities. For example, the interaction with different arylidinemalononitrile derivatives under specific conditions can lead to diverse and complex molecular architectures (Mohamed, 2014; Mohamed, 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the practical applications of ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate. These properties are influenced by the compound's molecular structure and intermolecular interactions, as seen in studies of related sulfonamide and pyridine derivatives (Suresh et al., 2007).
Chemical Properties Analysis
The chemical behavior of ethyl 1-(benzylsulfonyl)-2-oxo-3-pyrrolidinecarboxylate is dictated by its functional groups. The presence of the benzylsulfonyl and pyrrolidinecarboxylate moieties offers a wide range of reactivity, facilitating its use in synthesizing novel organic compounds with varied biological activities. The reactivity with nucleophiles, electrophiles, and its potential in catalysis exemplify the compound's versatility in organic synthesis (Petrov et al., 2021).
properties
IUPAC Name |
ethyl 1-benzylsulfonyl-2-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-20-14(17)12-8-9-15(13(12)16)21(18,19)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMYXVTDGUXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1=O)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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